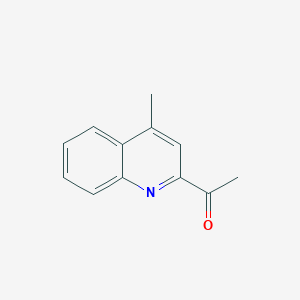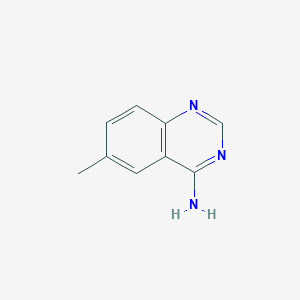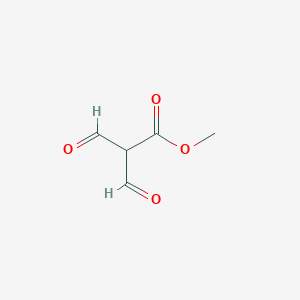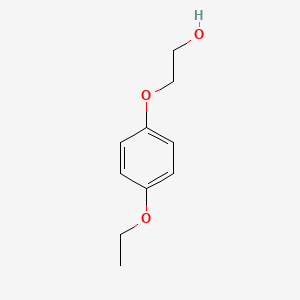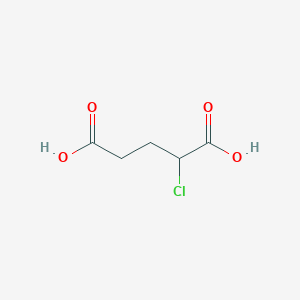
2-Chloropentanedioic acid
Descripción general
Descripción
2-Chloropentanedioic acid is a chemical compound with the molecular formula C5H7ClO4 . It contains a total of 16 bonds, including 9 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 2 aliphatic carboxylic acids, and 2 hydroxyl groups .
Molecular Structure Analysis
The 2-Chloropentanedioic acid molecule contains a total of 17 atoms: 7 Hydrogen atoms, 5 Carbon atoms, 4 Oxygen atoms, and 1 Chlorine atom . It also contains 2 carboxylic acid groups (aliphatic) and 2 hydroxyl groups .Physical And Chemical Properties Analysis
The molecular weight of 2-Chloropentanedioic acid is 166.56 g/mol . Unfortunately, specific information about its physical and chemical properties such as density, boiling point, melting point, and flash point is not available .Aplicaciones Científicas De Investigación
1. Environmental Impact and Toxicology Studies
2-Chloropentanedioic acid, often studied in the context of its analogs like 2,4-Dichlorophenoxyacetic acid (2,4-D), is extensively researched for its environmental impact and toxicology. Studies have shown that 2,4-D is widely used in agriculture and urban activities for pest control, subsequently reaching natural environments either directly or indirectly. Research in this domain has focused on occupational risks, neurotoxicity, and effects on non-target species, particularly aquatic ones. Such studies help in understanding the environmental and health implications of using chemicals like 2-chloropentanedioic acid in various industries (Zuanazzi, Ghisi, & Oliveira, 2020).
2. Biotechnological Production
Research has been conducted on the biological production of malic acid (2-hydroxybutanedioic acid), a compound related to 2-chloropentanedioic acid, for its applications in food, chemicals, and pharmaceutical industries. Metabolic engineering of strains and process optimization are key areas of focus in this field. This research is driven by the need for sustainable production methods as an alternative to traditional chemical synthesis, highlighting the potential applications of 2-chloropentanedioic acid and its derivatives in various industrial processes (Dai et al., 2018).
3. Pharmaceutical Applications
2-Chloropentanedioic acid and its derivatives have shown potential in the pharmaceutical sector. For instance, research on 2-(Phosphonomethyl)pentanedioic Acid (2-PMPA) indicates its efficacy in neurological and psychiatric disease models. The development of prodrugs with improved brain delivery for compounds like 2-PMPA demonstrates the pharmaceutical relevance of 2-chloropentanedioic acid derivatives. Such studies are crucial for developing new treatments for various neurological conditions (Nedelcovych et al., 2017).
Propiedades
IUPAC Name |
2-chloropentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFNGSHVXRYBEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10499946 | |
| Record name | 2-Chloropentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10499946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloropentanedioic acid | |
CAS RN |
4189-03-1 | |
| Record name | 2-Chloropentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10499946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,6-Dibromopyrazolo[1,5-a]pyrimidine](/img/structure/B1601082.png)
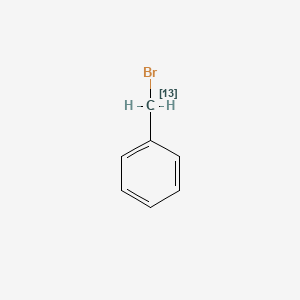
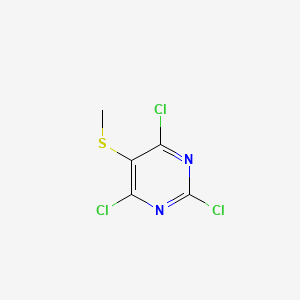
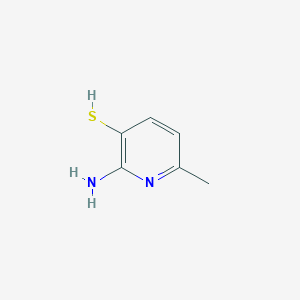
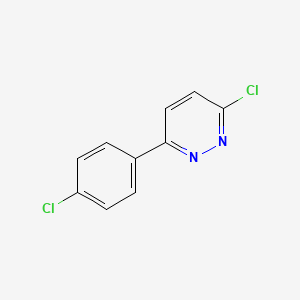
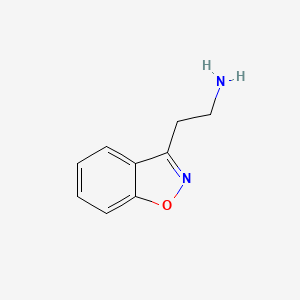
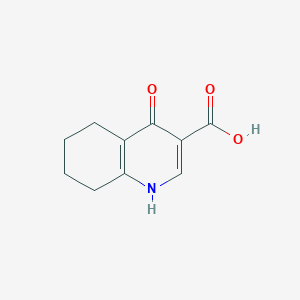
![2-methyl-1H-[1,5]naphthyridin-4-one](/img/structure/B1601096.png)
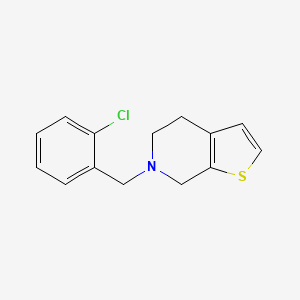
![Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate](/img/structure/B1601099.png)
